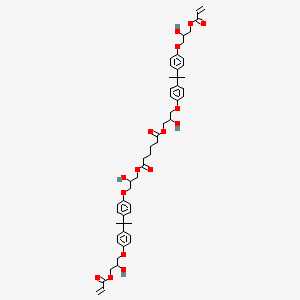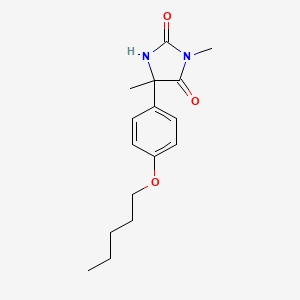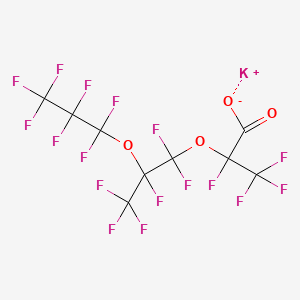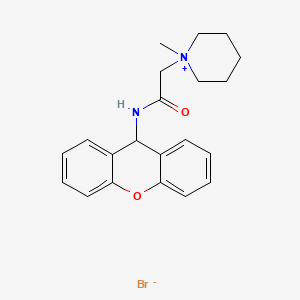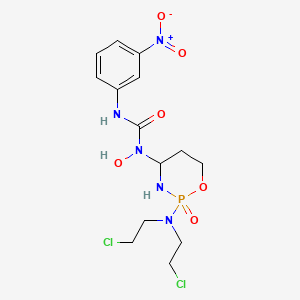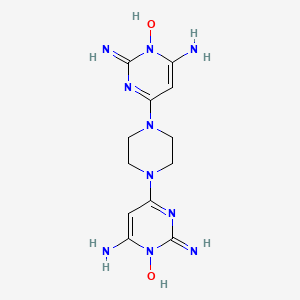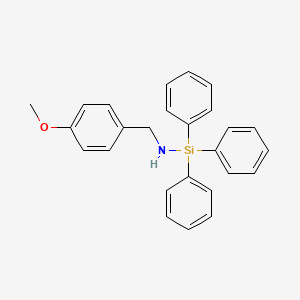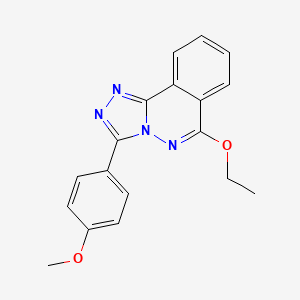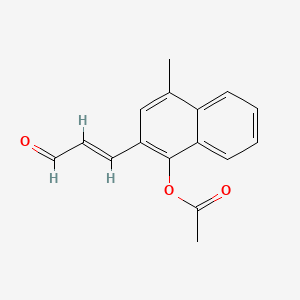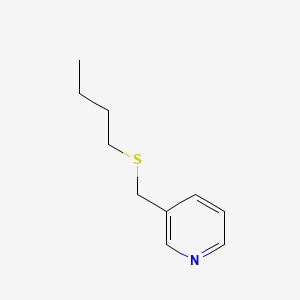
Pyridine, 3-((butylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-((butylthio)methyl)- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine itself is a six-membered ring structure with one nitrogen atom, making it an aromatic heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((butylthio)methyl)- can be achieved through various methods. One common approach involves the nucleophilic substitution reaction where a butylthio group is introduced to the pyridine ring. This can be done using butylthiol and a suitable pyridine derivative under controlled conditions. The reaction typically requires a base to deprotonate the thiol, facilitating its nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production of Pyridine, 3-((butylthio)methyl)- often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Catalysts may be used to enhance the reaction rate and selectivity. The process generally includes steps for purification and isolation of the final product, such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-((butylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the butylthio group or alter the pyridine ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-((butylthio)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 3-((butylthio)methyl)- involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or other electrophiles. The butylthio group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound, which lacks the butylthio group.
3-Methylpyridine: A similar compound with a methyl group instead of a butylthio group.
Pyrimidine: Another nitrogen-containing heterocycle with different chemical properties.
Uniqueness
Pyridine, 3-((butylthio)methyl)- is unique due to the presence of the butylthio group, which imparts distinct chemical reactivity and potential applications. This group can participate in specific redox reactions and interactions that are not possible with simpler pyridine derivatives.
Eigenschaften
CAS-Nummer |
102207-56-7 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
3-(butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-3-7-12-9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3 |
InChI-Schlüssel |
UTVAECQXLLUARJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


